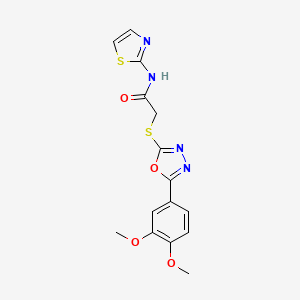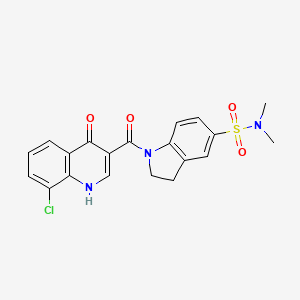![molecular formula C26H25Cl2N3O3S B2560073 N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide CAS No. 865655-03-4](/img/no-structure.png)
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a useful research compound. Its molecular formula is C26H25Cl2N3O3S and its molecular weight is 530.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Research on compounds structurally similar to N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has been conducted focusing on their crystal structure. These studies reveal insights into the molecular geometry and intermolecular interactions, which are vital for understanding the compound's properties and potential applications (M. Kaur et al., 2012).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
- Research has been conducted on compounds similar to the target molecule as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These are important targets for antitumor agents. Such compounds have demonstrated significant inhibitory activities and hold potential as anticancer drugs (A. Gangjee et al., 2009).
Central Nervous System Depressant Activity
- Compounds structurally related to N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide have been synthesized and evaluated for their potential as central nervous system depressants. Such studies are crucial for the development of new therapeutic agents for neurological disorders (K. Manjunath et al., 1997).
Nonlinear Optical Properties
- The nonlinear optical (NLO) properties of pyrimidine derivatives, similar to the compound , have been studied. These findings are significant in the field of materials science, particularly for applications in optoelectronics and photonics (A. Hussain et al., 2020).
Anticancer Activity
- Research on analogs of this compound has shown marked inhibition against various human cancer cell lines, suggesting potential applications in cancer therapy (Pei Huang et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves the reaction of 2-chlorobenzylamine with 3-chlorobenzaldehyde to form an imine intermediate, which is then reacted with 2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-acetic acid to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "3-chlorobenzaldehyde", "2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-acetic acid", "hexanoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 3-chlorobenzaldehyde (1.1 equiv) in dichloromethane and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to form the imine intermediate.", "Step 2: Add 2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine-3(2H)-acetic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add hexanoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 4: Quench the reaction by adding a saturated solution of sodium bicarbonate and stir for 10 minutes.", "Step 5: Extract the organic layer with dichloromethane and wash with water and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of diethyl ether and hexanes as the eluent to obtain the desired product." ] } | |
Número CAS |
865655-03-4 |
Nombre del producto |
N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide |
Fórmula molecular |
C26H25Cl2N3O3S |
Peso molecular |
530.46 |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-6-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C26H25Cl2N3O3S/c27-20-9-6-7-18(15-20)17-31-22-12-14-35-24(22)25(33)30(26(31)34)13-5-1-2-11-23(32)29-16-19-8-3-4-10-21(19)28/h3-4,6-10,12,14-15H,1-2,5,11,13,16-17H2,(H,29,32) |
Clave InChI |
UFAXGFYDHPHNFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



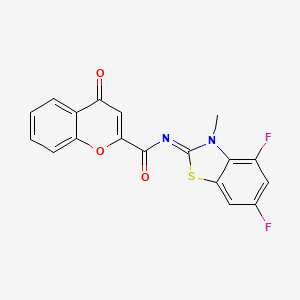

![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2559996.png)
![1-methyl-7-pyridin-3-yl-3-(4-vinylbenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559997.png)
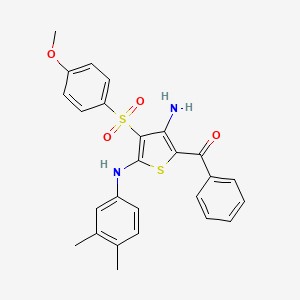

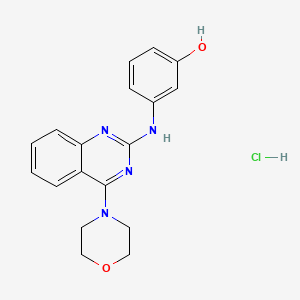

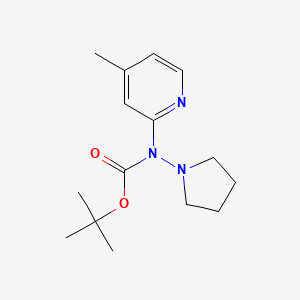
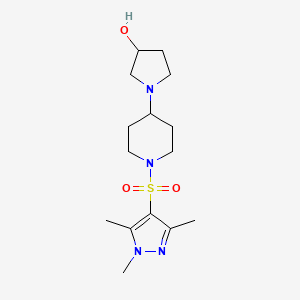
![3-[(2,6-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2560005.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-3-carboxamide](/img/structure/B2560006.png)
